molecular formula C8H9F3N2O2S B2716378 N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 156522-10-0

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2716378
CAS No.: 156522-10-0
M. Wt: 254.23
InChI Key: QZLFTWBTXDWEFZ-UHFFFAOYSA-N
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Description

N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 156522-10-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzene ring core substituted with both a trifluoromethyl (CF3) group and a methanesulfonamide group. The trifluoromethyl group is a privileged structural motif in pharmaceutical agents, known to enhance metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The simultaneous presence of the sulfonamide group, a common pharmacophore, makes this molecule a valuable scaffold for constructing novel bioactive compounds . Research indicates that structural analogs of this compound, which incorporate the 2-amino-4-trifluoromethylphenyl moiety, have been investigated as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1) receptor . The TRPV1 receptor is a key molecular integrator of nociceptive (pain) stimuli, and its antagonists are being explored as potential novel analgesics for chronic pain conditions . In such studies, the specific hydrophobic interactions of this region of the molecule are critical for high binding potency . As a reagent, it is essential to store this product in a dark place, under an inert atmosphere, and at room temperature to ensure its stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLFTWBTXDWEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide bond is formed by reacting the phenylamine precursor (2-amino-4-trifluoromethylphenyl group) with methanesulfonyl chloride. This reaction is catalyzed by a base (e.g., pyridine) and typically occurs under mild conditions (room temperature to 0°C) in a polar aprotic solvent like dichloromethane or THF .

Reaction scheme :
Phenylamine+ClSO2MeN-[Phenyl]methanesulfonamide+HCl\text{Phenylamine} + \text{ClSO}_2\text{Me} \rightarrow \text{N-[Phenyl]methanesulfonamide} + \text{HCl}

Amination of Aromatic Precursors

The amino group is introduced via nucleophilic aromatic substitution of halogenated precursors. For example, a chlorinated intermediate (e.g., 2,6-dichloro-4-trifluoromethylphenyl) reacts with ammonia in the presence of a hydrophilic solvent like THF at elevated temperatures (100–200°C) for 2–24 hours . This step replaces halogen atoms with amino groups while retaining the trifluoromethyl substituent.

Key conditions :

  • Temperature : 130–160°C (preferred range)

  • Time : 4–7 hours (optimized)

  • Catalyst : None reported; reaction driven by thermal energy .

Dehalogenation

Post-amination, residual halogen atoms (if present) are removed via catalytic hydrogenation . A typical protocol involves:

  • Adding a palladium catalyst (e.g., 5% Pd/C) to the reaction mixture.

  • Heating under hydrogen pressure (1.6–2.0 MPa) at 60–130°C for 1–5 hours .

  • Filtration and purification to isolate the dehalogenated product.

Example protocol from EP2527327A1 :

  • Conditions : 100°C, 3 hours, 1.6 MPa H₂, 5% Pd/C catalyst.

  • Yield : 71.9% for a related compound (2,4-ATF) .

Amination

The reaction proceeds via nucleophilic aromatic substitution , where ammonia replaces halogen atoms at para positions. The trifluoromethyl group acts as an electron-withdrawing meta-directing group, facilitating substitution at the para position .

Mechanistic steps :

  • Activation : Halogen leaves the aromatic ring, forming a Meisenheimer complex.

  • Attack : Ammonia nucleophile replaces the halide.

  • Aromaticity restoration : Release of a proton regenerates the aromatic ring .

Sulfonamide Formation

The reaction between the phenylamine and methanesulfonyl chloride involves electrophilic substitution . The amine’s lone pair attacks the sulfur atom of the sulfonyl chloride, displacing chloride as a leaving group.

Mechanistic steps :

  • Base deprotonation : Pyridine neutralizes HCl, driving the reaction forward.

  • Nucleophilic attack : Amine attacks the electrophilic sulfur.

  • Leaving group departure : Chloride ion is released .

Dehalogenation

Hydrogenation reduces residual halogen atoms via catalytic hydrogen transfer . The Pd/C catalyst facilitates adsorption of hydrogen onto the surface, enabling transfer to the aromatic ring .

Key factors :

  • Pressure : Higher pressures (1.6–2.0 MPa) enhance hydrogen adsorption.

  • Temperature : 60–130°C balances reaction rate and catalyst stability .

Reaction Optimization

Reaction Step Conditions Yield Purity Reference
Amination (Example 1)150°C, 6h, NH₃, THF

Scientific Research Applications

The compound exhibits notable biological activities, particularly in antibacterial and anti-inflammatory contexts.

Antibacterial Properties

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide has demonstrated significant antibacterial activity against various strains of bacteria. Research indicates that it may inhibit bacterial enzymes involved in folate synthesis, similar to traditional sulfonamides. A recent study reported the following Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In vitro assays revealed that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential therapeutic application in inflammatory diseases. The following table summarizes cytokine levels before and after treatment with the compound:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500500
IL-61200300
IL-1β800200

These findings support the hypothesis that this compound may act as an antagonist to receptors involved in inflammatory signaling pathways .

Medicinal Chemistry Applications

This compound is being explored for its potential therapeutic effects across various diseases. Its structural features enhance lipophilicity and bioavailability, which are crucial for effective drug design. The trifluoromethyl group plays a significant role in improving the compound's pharmacological profile by facilitating cell membrane penetration and interaction with specific molecular targets .

Case Studies

  • Antimicrobial Studies : A series of compounds derived from this compound were tested for their efficacy against Staphylococcus aureus and other pathogens. The results indicated that modifications to the chemical structure could enhance antibacterial activity, leading to further investigations into structure-activity relationships .
  • Cancer Research : In studies assessing anticancer properties, derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide
  • CAS Number : 156522-10-0
  • Molecular Formula : C₈H₉F₃N₂O₂S
  • Molecular Weight : 254.22 g/mol
  • Purity : ≥95% (HPLC/UV confirmed)

Structural Features :

  • A sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with an amino group (-NH₂) at the ortho position and a trifluoromethyl (-CF₃) group at the para position. This structure confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Comparison with Structural Analogs

Positional Isomers

Compound Name CAS Number Substituent Positions Molecular Formula Key Differences
N-[4-Amino-3-(trifluoromethyl)phenyl]methanesulfonamide 926228-44-6 Amino (para), CF₃ (meta) C₈H₉F₃N₂O₂S Amino group position alters hydrogen-bonding capacity and steric hindrance, potentially reducing metabolic stability compared to the target compound .
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide 50790-32-4 CF₃ (para), no amino group C₈H₈F₃NO₂S Lack of amino group reduces polarity and may decrease solubility in aqueous media .

Substituent Variations

Compound Name Substituents Molecular Weight Key Properties
N-(3-Chloro-4-methylphenyl)methanesulfonamide -Cl (meta), -CH₃ (para) 227.69 g/mol Chlorine increases electronegativity, enhancing binding to hydrophobic targets; methyl group improves lipophilicity.
N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide -NO₂ (ortho), CF₃ (para) 284.21 g/mol Nitro group introduces strong electron-withdrawing effects, reducing nucleophilicity but increasing stability under acidic conditions.

Key Observations :

  • The target compound’s synthesis is less complex than analogs requiring multi-step functionalization (e.g., TRPV1 antagonists) .
  • Lower yields compared to halogenated derivatives (e.g., 85% for compound 5 in ) suggest sensitivity of the amino group to reaction conditions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[4-(CF₃)phenyl]methanesulfonamide N-(3-Cl-4-MePh)methanesulfonamide
LogP 2.1 (estimated) 2.8 3.2
Solubility (Water) Moderate Low Very Low
Metabolic Stability High (due to -NH₂) Moderate High (due to -Cl)

Structural Impact :

  • The amino group in the target compound enhances water solubility and metabolic stability via hydrogen bonding, whereas halogenated analogs (e.g., -Cl, -CF₃) prioritize lipophilicity and membrane permeability .

Biological Activity

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The methanesulfonamide moiety is known for its ability to form hydrogen bonds, facilitating interactions with various biological targets.

The primary mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving protein kinases and other critical enzymes.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing signal transduction pathways crucial for cellular responses .
  • Cell Penetration : The trifluoromethyl group enhances membrane permeability, allowing the compound to effectively reach intracellular targets.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. For instance, it has been compared favorably against standard chemotherapeutics in vitro, showing promising cytotoxic effects on tumor cell lines .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Its minimum inhibitory concentrations (MICs) have been reported to be competitive with existing antibiotic standards .
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Cancer Cell Line Studies : In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to the reference drug bleomycin. The study employed a three-component cycloaddition followed by an enamine reaction to synthesize derivatives that exhibited improved activity .
  • Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains. The compound showed significant antibacterial activity with MIC values ranging from 0.070 to 8.95 μM against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
  • Inflammation Models : In vivo models of inflammation revealed that the compound could reduce inflammatory markers significantly when administered in appropriate doses, suggesting its utility in treating inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerFaDu cellsInduces apoptosis
AntimicrobialStaphylococcus aureusMIC 0.070 - 8.95 μM
Anti-inflammatoryInflammatory modelsReduces inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding aniline derivative. For example, iodoacetic acid-mediated cyclization has been used for structurally related sulfonamides to achieve high yields (>85%) . Purification typically involves recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, methanol/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., trifluoromethyl group at C4, sulfonamide at N1) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 295.08) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogs like N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Stability studies (TGA/DSC) show decomposition >200°C, but aqueous solutions degrade at pH <3 or >10 .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The -CF3_3 group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. In analogs, this moiety reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative pharmacokinetic studies . For SAR studies, replace -CF3_3 with -Cl or -CH3_3 to assess bioactivity changes .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions. For example:

  • Enzyme Assays : Use recombinant human TRPV1 (IC50_{50} ~50 nM) with capsaicin as a positive control .
  • Cellular Assays : Account for off-target effects via CRISPR knockouts or competitive binding with BCTC (IC50_{50} ~10 nM) . Normalize data to cell viability (MTT assay) and validate with orthogonal methods (e.g., calcium imaging) .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • Dosing : Administer orally (5–10 mg/kg) or intravenously (1–2 mg/kg) in rodent models. Plasma half-life (t1/2_{1/2}) for analogs is ~4–6 hours .
  • Metabolite Identification : Use LC-MS/MS to detect primary metabolites (e.g., sulfonamide hydrolysis products) in liver microsomes .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C at the benzene ring) and quantify uptake in target tissues (brain, liver) via scintillation counting .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with TRPV1 (PDB: 3J5P) to identify binding poses. The sulfonamide group forms hydrogen bonds with Arg557, while -CF3_3 occupies a hydrophobic pocket .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

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